molecular formula C30H50O2 B12425304 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol

9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol

Cat. No.: B12425304
M. Wt: 442.7 g/mol
InChI Key: MHGLNDDJLDJDBG-ZFWQOEIKSA-N
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Description

9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol is a triterpenoid compound with the molecular formula C30H50O2. It is a derivative of lanosterol, a key intermediate in the biosynthesis of steroids. This compound is known for its unique structure, which includes a cyclopropane ring fused to a steroid nucleus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol typically involves multiple steps starting from simpler steroidal precursors. One common method involves the cyclization of lanosterol derivatives under acidic conditions to form the cyclopropane ring. This is followed by selective hydroxylation at the 3beta and 24 positions using reagents such as osmium tetroxide or selenium dioxide.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. it can be produced on a small scale in specialized laboratories using the synthetic routes mentioned above. The process requires precise control of reaction conditions to ensure the correct formation of the cyclopropane ring and hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions

9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups at the 3beta and 24 positions can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation.

Major Products Formed

    Oxidation: Formation of 3-keto-24-hydroxy derivatives or 3,24-diketones.

    Reduction: Formation of 3beta,24-dihydroxy derivatives.

    Substitution: Formation of 3-chloro-24-hydroxy or 3-bromo-24-hydroxy derivatives.

Scientific Research Applications

9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex steroidal compounds.

    Biology: Studied for its role in the biosynthesis of steroids and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid biosynthesis, such as lanosterol synthase. The compound’s unique structure allows it to bind to these enzymes and alter their activity, leading to changes in the levels of various steroidal intermediates.

Comparison with Similar Compounds

Similar Compounds

    Cycloartenol: Another triterpenoid with a similar structure but lacking the hydroxyl groups at the 3beta and 24 positions.

    Lanosterol: A precursor in the biosynthesis of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol, with a similar steroid nucleus but without the cyclopropane ring.

    Cycloartenyl Acetate: A derivative of cycloartenol with an acetate group at the 3beta position.

Uniqueness

This compound is unique due to its cyclopropane ring fused to the steroid nucleus and the presence of hydroxyl groups at the 3beta and 24 positions. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(1S,3R,12S,16R)-15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

InChI

InChI=1S/C30H50O2/c1-19(2)22(31)9-8-20(3)21-12-14-28(7)24-11-10-23-26(4,5)25(32)13-15-29(23)18-30(24,29)17-16-27(21,28)6/h20-25,31-32H,1,8-18H2,2-7H3/t20?,21?,22?,23?,24?,25?,27-,28+,29-,30+/m1/s1

InChI Key

MHGLNDDJLDJDBG-ZFWQOEIKSA-N

Isomeric SMILES

CC(CCC(C(=C)C)O)C1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC(C5(C)C)O)C)C

Canonical SMILES

CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

Origin of Product

United States

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